N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
N-[(2Z)-3-(4-Fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a structurally complex heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core fused with a cyclopropanecarboxamide moiety. The Z-configuration of the imine bond (2-ylidene) is critical for maintaining planar geometry, which may facilitate receptor binding in biological systems.
Properties
Molecular Formula |
C16H17FN2O3S2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H17FN2O3S2/c17-12-5-1-10(2-6-12)7-19-13-8-24(21,22)9-14(13)23-16(19)18-15(20)11-3-4-11/h1-2,5-6,11,13-14H,3-4,7-9H2 |
InChI Key |
IOHMKOAQXSLQSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazole ring, introduction of the fluorobenzyl group, and the final cyclopropanecarboxamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyl ring.
Scientific Research Applications
N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Biological Activity
N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique thieno-thiazole core with a fluorobenzyl substituent and a cyclopropanecarboxamide moiety. Its molecular formula is with a molecular weight of 434.5 g/mol. The structural characteristics suggest significant potential for interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN2O4S2 |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-cyclopropanecarboxamide |
| InChI Key | OGCXPNVUUKUQHM-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol.
- Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions are employed to attach the fluorobenzyl moiety.
- Cyclopropanecarboxamide Formation : This final step involves coupling reactions under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors affecting signal transduction processes.
Therapeutic Applications
Research has indicated potential applications in various fields:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines by inducing apoptosis.
- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.
- Neuroprotective Effects : The compound shows promise in models of neurodegenerative diseases by reducing oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating effective dose-response relationships.
- Inflammation Models : In animal models of arthritis, administration of the compound reduced swelling and pain significantly compared to control groups.
Table of Biological Activities
| Activity Type | Model/System Used | Findings |
|---|---|---|
| Cytotoxicity | MCF-7 Breast Cancer Cells | IC50 = 15 µM |
| Anti-inflammatory | Arthritis Mouse Model | 40% reduction in swelling |
| Neuroprotection | Neurodegeneration Models | Significant reduction in oxidative stress markers |
Comparison with Similar Compounds
(a) S-Alkylated 1,2,4-Triazoles [10–15] ()
- Core Structure : 1,2,4-Triazole with phenylsulfonyl and difluorophenyl substituents.
- Key Features : These compounds exhibit tautomerism between thione and thiol forms, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹).
- Comparison: Unlike the target compound’s fused tetrahydrothienothiazole system, these triazoles lack a bicyclic framework. The sulfone group in both classes enhances stability, but the fluorobenzyl group in the target compound may confer distinct steric and electronic properties .
(b) (2Z)-2-(Substitutedbenzylidene)thiazolo[3,2-a]pyrimidines [11a,b] ()
- Core Structure : Thiazolo[3,2-a]pyrimidine with benzylidene substituents.
- Key Features: Compound 11a (2,4,6-trimethylbenzylidene): IR νCN at 2219 cm⁻¹; melting point 243–246°C. Compound 11b (4-cyanobenzylidene): IR νCN at 2209 cm⁻¹; melting point 213–215°C.
- Comparison: The target compound’s cyclopropanecarboxamide group introduces strain and rigidity, whereas the benzylidene derivatives in 11a,b rely on aromatic conjugation.
(c) Thiadiazol-2-ylidene Derivatives [4g,h] ()
- Core Structure: Thiadiazole with dimethylamino-acryloyl and aryl substituents.
- Key Features :
- Compound 4g (3-methylphenyl): IR νC=O at 1690 and 1638 cm⁻¹; melting point 200°C.
- Compound 4h (3-chlorophenyl): Enhanced electrophilicity due to Cl substitution.
Cyclopropanecarboxamide Analogues
(a) Compound 35 ()
- Structure : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide.
- Key Features: Synthesized via coupling of cyclopropanecarboxylic acid with an aminothiazole precursor (23% yield). The trifluoromethoxy group enhances metabolic stability.
- Comparison: Both compounds share a cyclopropanecarboxamide moiety, but the target’s tetrahydrothienothiazole core offers greater conformational restriction than the thiazole ring in Compound 33. This may influence binding affinity in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
